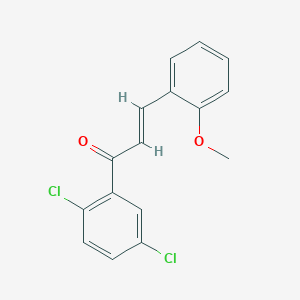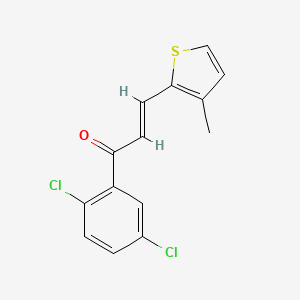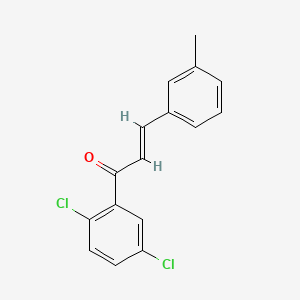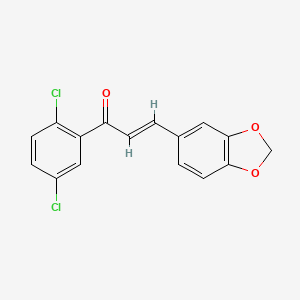
(2E)-3-(4-tert-Butylphenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-tert-Butylphenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one, or 2E-t-BDPP, is an organochlorine compound that has been used in scientific research to study the biochemical and physiological effects of organochlorines on living organisms. This compound has a wide range of applications in both laboratory and field experiments, and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
2E-t-BDPP is an organochlorine compound that has been shown to act as an endocrine disruptor. It binds to the estrogen receptor and inhibits the binding of endogenous estrogens to the receptor, resulting in changes in gene expression and hormone production. It has also been shown to interfere with the synthesis and metabolism of steroid hormones, resulting in changes in their levels in the body.
Biochemical and Physiological Effects
2E-t-BDPP has been shown to have a variety of biochemical and physiological effects in laboratory and field experiments. It has been shown to disrupt the endocrine system, resulting in changes in gene expression and hormone levels. It has also been shown to interfere with the synthesis and metabolism of steroid hormones, resulting in changes in their levels in the body. Furthermore, it has been shown to cause reproductive and developmental abnormalities in fish and other aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2E-t-BDPP in laboratory experiments is that it is a relatively stable compound and can be stored and handled easily. Additionally, it can be used in a wide range of laboratory experiments and has been shown to have a variety of biochemical and physiological effects. However, one limitation of using 2E-t-BDPP in laboratory experiments is that it is a relatively expensive compound and may not be cost-effective for some experiments.
Orientations Futures
There are a number of potential future directions for research involving 2E-t-BDPP. These include further studies on the biochemical and physiological effects of the compound on living organisms, as well as studies on the potential mechanisms of action of the compound. Additionally, further research could be conducted on the potential applications of the compound in fields such as toxicology, ecotoxicology, and biochemistry. Furthermore, research could be conducted on the potential environmental and health impacts of the compound. Finally, further research could be conducted on the potential uses of the compound in medical treatments.
Méthodes De Synthèse
2E-t-BDPP is synthesized by a process known as Wittig olefination. In this process, the Wittig reagent, which is a phosphonium ylide, is reacted with the desired carbonyl compound to form an alkene. This reaction is catalyzed by a strong base such as sodium hydride and is usually conducted in an organic solvent such as dichloromethane. In the case of 2E-t-BDPP, the Wittig reagent is reacted with 4-tert-butylphenylacetone to form the desired compound.
Applications De Recherche Scientifique
2E-t-BDPP is used in a wide range of scientific research applications, including toxicology, ecotoxicology, biochemistry, and physiology. It has been used to study the biochemical and physiological effects of organochlorines on living organisms, and has been used in laboratory and field experiments. In particular, 2E-t-BDPP has been used to study the effects of organochlorines on the endocrine system, reproduction, and development in fish and other aquatic organisms.
Propriétés
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2O/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(22)16-12-15(20)9-10-17(16)21/h4-12H,1-3H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLCCQHZFKLQSL-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-Butylphenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














